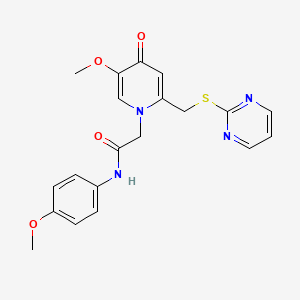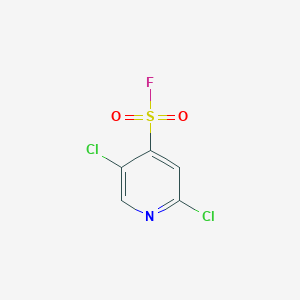
3-(5-amino-4-cyano-1H-pyrazol-1-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-amino-4-cyano-1H-pyrazol-1-yl)benzoic acid is a versatile small molecule scaffold that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. This compound is characterized by the presence of a pyrazole ring, which is known for its tautomeric properties and ability to participate in various chemical reactions . The molecular formula of this compound is C11H8N4O2, and it has a molecular weight of 228.21 g/mol .
準備方法
The synthesis of 3-(5-amino-4-cyano-1H-pyrazol-1-yl)benzoic acid typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the reaction of a phenyl hydrazine derivative with an aromatic aldehyde and a malono derivative in a mixture of water and ethanol at room temperature . This reaction yields the desired pyrazole derivative through a series of condensation and cyclization steps. Industrial production methods may involve similar reaction conditions but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
化学反応の分析
3-(5-amino-4-cyano-1H-pyrazol-1-yl)benzoic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include molecular iodine, hydrazines, and aromatic aldehydes . For example, the cyano group in the compound can be hydrolyzed to form a carboxylic acid group, resulting in the formation of different pyrazole derivatives . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include substituted pyrazoles and related heterocyclic compounds.
科学的研究の応用
3-(5-amino-4-cyano-1H-pyrazol-1-yl)benzoic acid has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines . In biology and medicine, it is used in the development of pharmaceutical compounds with potential therapeutic effects . The compound’s ability to form hydrogen bonds and participate in proton transfer processes makes it valuable in the design of drugs targeting specific molecular pathways . Additionally, it has applications in the development of agrochemicals and fluorescent materials .
作用機序
The mechanism of action of 3-(5-amino-4-cyano-1H-pyrazol-1-yl)benzoic acid involves its ability to donate and accept hydrogen bonds, which facilitates the establishment of intermolecular interactions . These interactions can influence the compound’s reactivity and biological activity. The presence of the pyrazole ring allows the compound to participate in various proton transfer processes, which can affect its binding to molecular targets and its overall pharmacological profile . The specific molecular targets and pathways involved depend on the context of its application, such as its use in drug development or as a chemical reagent.
類似化合物との比較
3-(5-amino-4-cyano-1H-pyrazol-1-yl)benzoic acid can be compared to other pyrazole derivatives, such as 5-amino-1,3-diaryl-1H-pyrazoles and pyrazoloquinolines These compounds share similar structural features, including the presence of a pyrazole ring, but differ in their substituents and overall molecular structureOther similar compounds include 3-(5-amino-5-methyl-1H-pyrazol-1-yl)benzoic acid and 3-(5-amino-4-methyl-1H-pyrazol-1-yl)benzoic acid, which also exhibit unique properties and applications in various fields .
特性
IUPAC Name |
3-(5-amino-4-cyanopyrazol-1-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2/c12-5-8-6-14-15(10(8)13)9-3-1-2-7(4-9)11(16)17/h1-4,6H,13H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTCQUAPFBCQKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=C(C=N2)C#N)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(1S)-1-cyanoethyl]-3-(difluoromethyl)benzamide](/img/structure/B2735667.png)

![N-(3-ethoxybenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2735669.png)

![(2E)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-3-(thiophen-3-yl)prop-2-en-1-one](/img/structure/B2735673.png)

![3-[(furan-2-yl)methyl]-1-(oxan-4-yl)-3-[(thiophen-3-yl)methyl]urea](/img/structure/B2735677.png)
![N-(3-chloro-2-methylphenyl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide](/img/structure/B2735679.png)
![N-[(3-methoxyphenyl)methyl]-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide](/img/structure/B2735682.png)
![5-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2735683.png)
![8-(3,4-dimethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2735685.png)
![1-allyl-4-(1-(4-(tert-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2735686.png)
![methyl 4-(2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2735688.png)
![rac-(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dimethoxypiperidine-4-carboxylicacid](/img/structure/B2735689.png)
